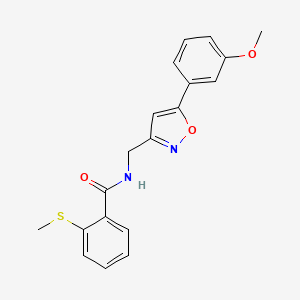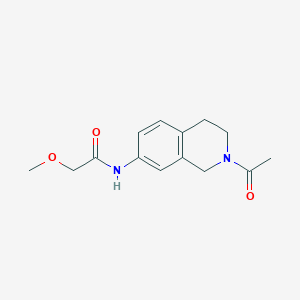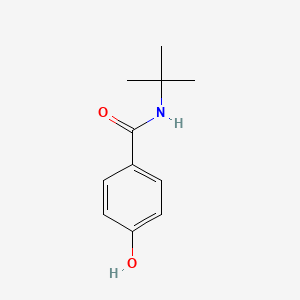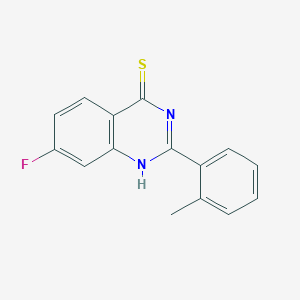![molecular formula C13H21N3O2 B2406839 Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034453-93-3](/img/structure/B2406839.png)
Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The molecular structure of “Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Characteristics
Hydrogen Bond Dynamics in Carbamate Derivatives Carbamate derivatives like tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate exhibit intriguing molecular behaviors, especially in their crystalline forms. Studies reveal diverse hydrogen-bond interactions, such as N-H⋯O and C-H⋯O, contributing to three-dimensional molecular architectures. These interactions, further analyzed through Hirshfeld surfaces and 2D fingerprint plots, underscore the significance of molecular environments and electrostatic potential in shaping the structural motifs and crystalline arrangements of these compounds (Das et al., 2016).
Subtle Structural Variations and Hydrogen-Bonded Assemblies Interestingly, minor modifications in substituents can dramatically alter the hydrogen-bonded structures of these compounds. This observation highlights the delicate interplay between molecular structure and interaction, pointing to the potential for fine-tuning molecular properties for specific scientific applications (Trilleras et al., 2008).
Synthetic Pathways and Chemical Reactivity
Regioselectivity and Reaction Media in Synthesis The synthetic pathways to obtain various derivatives of tert-butyl carbamates involve a nuanced understanding of regioselectivity and reaction media. The choice of solvents and catalysts significantly impacts the yield and purity of the desired compounds, showcasing the complexity and precision required in chemical synthesis (Martins et al., 2012).
Innovative Synthetic Routes and Product Formation Exploring new synthetic routes opens doors to novel compounds with potential applications in various scientific domains. For instance, studies detail the formation of specific carbamate derivatives through innovative pathways, shedding light on the versatility and adaptability of chemical synthesis techniques (Bakke et al., 2003).
Molecular Structures and Crystallography
Crystallographic Insights and Molecular Packing Crystallographic studies provide deep insights into the molecular conformation, packing, and interaction patterns of tert-butyl carbamates. These studies reveal how molecular conformations, hydrogen bonding, and weak interactions contribute to the overall stability and arrangement of molecules in the crystal lattice, presenting a comprehensive understanding of the material's structural properties (Liu et al., 2012).
Substituent Effects on Supramolecular Aggregation The impact of substituents on the supramolecular aggregation and hydrogen-bonding patterns of tert-butyl carbamates is profound. Studies demonstrate that even modest changes in substituents can lead to a wide range of supramolecular structures, emphasizing the delicate balance between molecular design and structural outcome (Trilleras et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAOUVZVCHFQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCCN2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)



![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)